N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl ring, an isoxazole ring, and an oxalamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopentyl and isoxazole intermediates. The cyclopentyl intermediate can be synthesized through a series of reactions, including cyclization and functional group modifications. The isoxazole intermediate is usually prepared via a cyclization reaction involving a nitrile oxide and an alkene.
The final step involves the coupling of the cyclopentyl and isoxazole intermediates with an oxalamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in water or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)acetamide
- N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)urea
- N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)carbamate
Uniqueness
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c17-6-8-20-13(4-1-2-5-13)9-14-11(18)12(19)15-10-3-7-21-16-10/h3,7,17H,1-2,4-6,8-9H2,(H,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCQDYQCZUHNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=NOC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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